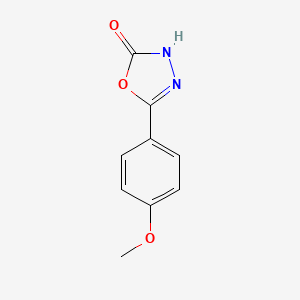

5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one

説明

5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Similar compounds have been found to interact with enzymes like 15-lipoxygenases (alox15) .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit the catalytic activity of enzymes like alox15 in a substrate-specific manner .

Biochemical Pathways

Similar compounds have been found to affect the linoleic acid- and arachidonic acid-derived alox15 metabolites .

Pharmacokinetics

Similar compounds have been found to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations .

Result of Action

Similar compounds have been found to exhibit variable functionality in different cancer and inflammation models .

Action Environment

Similar compounds have been found to induce weaker inhibitory effects when compared with other derivatives .

生化学分析

Biochemical Properties

5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes involved in oxidative stress responses and inflammatory pathways. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to downstream effects on cellular processes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, it may exhibit neuroprotective properties by modulating oxidative stress and inflammatory responses . In other cell types, it can affect metabolic pathways and energy production, leading to changes in cell function and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This compound has been shown to inhibit enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species and mitigating cellular damage . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects. Studies have shown that this compound remains stable under controlled conditions but may degrade over time when exposed to light or extreme temperatures . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce adaptive cellular responses, such as upregulation of antioxidant defenses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as neuroprotection and anti-inflammatory properties . At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate oxidative stress and inflammation . It can influence metabolic flux and alter metabolite levels, leading to changes in cellular energy production and redox balance . The compound’s metabolism may also involve conjugation reactions that facilitate its excretion from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into mitochondria, where it can exert its effects on energy production and oxidative stress .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to mitochondria can enhance its ability to modulate oxidative stress and energy metabolism . Understanding its subcellular distribution can provide insights into its mechanisms of action and potential therapeutic applications.

生物活性

5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one, a compound with the molecular formula CHNO and CAS number 41125-75-1, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

- Molecular Weight : 192.18 g/mol

- Purity : 95%

- Structure : The compound features a methoxy group attached to a phenyl ring, which is critical for its biological activity.

Anticancer Activity

Research indicates that derivatives of oxadiazoles, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with oxadiazole moieties can inhibit cancer cell proliferation effectively. The structure-activity relationship (SAR) analysis highlighted that the presence of electron-donating groups like methoxy enhances cytotoxicity against various cancer cell lines.

| Compound | Cell Line Tested | IC (µM) | Activity |

|---|---|---|---|

| This compound | A-431 | < 10 | High |

| Compound X | HT29 | 5.5 | Moderate |

| Compound Y | Jurkat | 12.0 | Low |

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been explored. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Antioxidant Activity

The antioxidant properties of this compound have been assessed using DPPH and ABTS assays. Results indicated moderate antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases.

Case Studies

-

In Vitro Anticancer Study :

A research paper evaluated the efficacy of this compound against human cancer cell lines A-431 and HT29. The compound showed an IC value of less than 10 µM against A-431 cells, indicating potent anticancer activity . -

Antimicrobial Evaluation :

Another study tested the antimicrobial effects of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that the compounds exhibited significant inhibition zones compared to control groups .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Topoisomerase II Inhibition : This compound has been identified as a potential inhibitor of topoisomerase II, a crucial enzyme in DNA replication and repair.

- Programmed Cell Death Receptor Interaction : Recent studies suggest that oxadiazole derivatives can modulate immune responses by inhibiting PD-1/PD-L1 interactions .

科学的研究の応用

Biological Applications

5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one has been investigated for various biological activities:

Antimicrobial Activity

The compound exhibits significant antibacterial and antifungal properties. Studies have shown that derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Aspergillus niger and Saccharomyces cerevisiae. For instance, compounds derived from 1,3,4-oxadiazoles have demonstrated strong antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 5 to 8.9 μg/mL against certain strains .

Anticancer Properties

Research indicates that this compound can serve as a lead compound in anticancer drug development. It has shown cytotoxic effects against various cancer cell lines. One study highlighted a derivative that exhibited over 90% inhibition against breast cancer cell lines at specific concentrations . The mechanism of action may involve interference with cellular processes critical for cancer cell survival.

Neuroprotective Effects

The compound has also been studied for its neuroprotective and anti-inflammatory activities. It shows promise in treating neurodegenerative diseases by protecting neuronal cells from damage. This application is particularly relevant in the context of ischemic stroke and traumatic brain injuries.

Material Science Applications

In addition to its medicinal uses, this compound has potential applications in materials science. Some derivatives have been explored for use in organic light-emitting diodes (OLEDs), showcasing their versatility beyond biological applications.

Comparative Analysis of Related Compounds

Here is a table comparing this compound with other structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-(Phenyl)-1,3,4-oxadiazol-2(3H)-one | Phenyl group instead of methoxy | Different solubility and biological activity |

| 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-one | Chlorine substituent | Higher antibacterial activity |

| 5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2(3H)-one | Naphthalene moiety | Enhanced lipophilicity and potential drug delivery |

| 5-(Benzothiazol-2-yl)-1,3,4-oxadiazol-2(3H)-one | Benzothiazole ring | Unique antifungal properties |

The unique methoxy substitution in this compound significantly influences its solubility and biological interactions compared to other oxadiazole derivatives.

特性

IUPAC Name |

5-(4-methoxyphenyl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-13-7-4-2-6(3-5-7)8-10-11-9(12)14-8/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYGGQXFJDSZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342713 | |

| Record name | 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41125-75-1 | |

| Record name | 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。